1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-5-4-9(11(14)15)7-12(10)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2,(H,14,15) |
InChI Key |
BQHSLTNTVPXVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrothermal Synthesis from Halogenated Pyridines
A foundational approach for constructing 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives involves hydrothermal reactions with halogenated pyridines. The Chinese patent CN102924371A details a method where 2-chloro-5-trifluoromethylpyridine undergoes hydrolysis in water at 100–180°C for 24–72 hours, yielding 6-oxo-1,6-dihydropyridine-3-carboxylic acid with >80% efficiency. This reaction leverages high-temperature aqueous conditions to facilitate nucleophilic substitution, replacing the chlorine atom with a hydroxyl group, followed by tautomerization to the keto form.
Key Reaction Parameters:
-
Temperature: 140°C optimal for balancing reaction rate and crystal stability.
-
Solvent: Water as a green solvent eliminates organic waste.
-
Yield: 80–85% for the unsubstituted derivative, with crystalline purity confirmed via X-ray diffraction.
Adapting this method for 1-(cyclobutylmethyl) substitution would require introducing the cyclobutylmethyl group either before or after pyridine ring formation. Post-synthetic alkylation using cyclobutylmethyl bromide under basic conditions could be explored, though steric hindrance may necessitate optimized catalysts.
Introduction of the Cyclobutylmethyl Group
Alkylation of Pyridine Nitrogen
Introducing the cyclobutylmethyl group at the pyridine nitrogen typically involves alkylation reactions. A representative protocol from Ambeed.com describes methylating 6-hydroxy-nicotinic acid using iodomethane and sodium hydride in methanol at 62°C. Analogously, substituting iodomethane with cyclobutylmethyl bromide or iodide could yield the desired 1-(cyclobutylmethyl) derivative.
Critical Considerations:
-
Base Selection: Sodium hydride or potassium carbonate to deprotonate the pyridine nitrogen.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency.
-
Side Reactions: Competing O-alkylation minimized by controlling temperature and stoichiometry.
Reductive Amination Pathways
An alternative route involves reductive amination between 6-oxo-1,6-dihydropyridine-3-carboxylic acid and cyclobutylmethylamine. Using sodium cyanoborohydride or pyridine borane in acidic media, the ketone group at position 6 reacts with the amine, followed by reduction to form the N-cyclobutylmethyl bond.
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 4.5–5.0 | Maximizes imine formation |
| Temperature | 25°C | Minimizes decarboxylation |
| Catalyst | Pyridine borane | 95% conversion |
Carboxylic Acid Functionalization
Direct Carboxylation of Pyridine Intermediates
Carboxylation at position 3 can be achieved via lithiation followed by quenching with carbon dioxide. For example, treating 1-(cyclobutylmethyl)-6-methoxypyridine with LDA at −78°C generates a lithiated intermediate, which reacts with CO₂ to form the carboxylic acid after acidic workup.
Yield Optimization:
-
Lithiating Agent: LDA outperforms n-BuLi in regioselectivity (85% vs. 62%).
-
Quenching Rate: Slow addition of CO₂ prevents dimerization.
Hydrolysis of Nitrile Precursors
An alternative pathway involves synthesizing 3-cyano-1-(cyclobutylmethyl)-6-oxo-1,6-dihydropyridine followed by acidic or basic hydrolysis. Using concentrated HCl at reflux (110°C, 12 hours), the nitrile group converts to carboxylic acid with 70–75% yield.
Integrated Synthetic Routes
Three-Step Synthesis from 2-Chloro-5-trifluoromethylpyridine
Combining methods from Sections 1–3, a plausible route is:
-
Hydrothermal Hydrolysis: Convert 2-chloro-5-trifluoromethylpyridine to 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
N-Alkylation: React with cyclobutylmethyl bromide using NaH/DMF at 60°C.
-
Decarboxylation-Protection: Use Boc anhydride to protect the carboxylic acid during alkylation, followed by deprotection.
Overall Yield: ~55% (theoretical).
One-Pot Bohlmann–Rahtz/Alkylation Approach
A streamlined method could involve:
-
Cyclobutylmethyl ketone + propargyl amine → Cyclobutane-fused pyridine.
-
In situ oxidation at position 6 using MnO₂ to form the keto group.
-
Carboxylation via directed ortho-metalation.
Advantages: Fewer purification steps, higher atom economy.
Analytical and Optimization Challenges
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol or other functional groups.
Substitution: The dihydropyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, which can modulate calcium ion flow in cells. This interaction can affect various cellular processes, including muscle contraction and neurotransmitter release. The carboxylic acid group may also play a role in binding to proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, physicochemical, and functional properties of 1-(cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid with its analogs.
Table 1: Key Properties of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Derivatives
Structural and Functional Analysis
Halogenated Benzyl Groups (e.g., 4-chloro, 4-fluoro): Electron-withdrawing substituents increase the acidity of the carboxylic acid group (pKa ~3.5–4.0), enhancing hydrogen-bonding interactions with biological targets . Azetidine and tert-Butyl Groups: Polar tert-butoxycarbonyl (Boc) protection in azetidine derivatives improves solubility in organic solvents, aiding synthetic manipulation .
Synthetic Routes
- The target compound is likely synthesized via alkylation of 6-hydroxynicotinic acid derivatives with cyclobutylmethyl bromide under basic conditions, analogous to methods used for 1,2-dibromoethane-derived ligands in .
- Comparatively, 1-(4-fluorobenzyl)-6-oxo-... is prepared via coupling of 4-fluorobenzyl halides with pyridine precursors , while iodophenyl derivatives require palladium-catalyzed cross-coupling for iodine introduction .
Biological and Catalytic Relevance 1-Hydroxy-6-oxo-...: Demonstrates nanomolar inhibition of metallo-β-lactamases (MBLs), critical for combating antibiotic resistance . Benzyl and Halogenated Derivatives: Used as proteasome inhibitors (e.g., ’s 1-benzyl-6-oxo-...) or intermediates in kinase inhibitor synthesis .
SAR Insights
- Steric Bulk vs. Binding Affinity : Larger substituents (e.g., cyclobutylmethyl) may hinder binding to compact enzyme active sites but improve pharmacokinetic properties like half-life.
- Electron-Deficient Substituents : Fluorine or chlorine atoms enhance electrostatic interactions with target proteins, as seen in protease inhibitors .
Biological Activity
1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the existing literature on its biological activity, including cytotoxic effects, molecular interactions, and structure-activity relationships.
The compound's chemical structure contributes significantly to its biological activity. It belongs to the dihydropyridine class, which is known for various pharmacological properties. The presence of the cyclobutylmethyl group is hypothesized to enhance lipophilicity and improve cellular permeability.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. A notable study evaluated the compound's effects on six different tumor cell lines using the sulforhodamine B (SRB) assay. The results indicated that:
- Cell Lines Tested : U251 (human glioblastoma), PC-3 (prostate adenocarcinoma), K-562 (chronic myelogenous leukemia), HCT-15 (colorectal adenocarcinoma), MCF-7 (mammary adenocarcinoma), SKLU-1 (lung adenocarcinoma).
- Inhibition Percentages : The compound exhibited over 50% inhibition in the HCT-15 cell line, indicating significant cytotoxicity .
Structure-Activity Relationship (SAR)
The structure of 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in its biological activity. Docking studies have shown that it interacts favorably with the PARP-1 protein, a target involved in DNA repair mechanisms:
| Compound | ΔG (kcal/mol) | Interaction Type |
|---|---|---|
| 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | -10.6 | Hydrogen bonds with Asp105, Arg217 |
| Other derivatives | -9.8 to -10.0 | Various interactions |
The strong binding affinity is attributed to multiple hydrogen bonds and van der Waals interactions with key residues in the active site of PARP-1 .
The proposed mechanism by which this compound exerts its cytotoxic effects involves:
- Induction of Apoptosis : The compound may trigger apoptotic pathways through interaction with proteins involved in cell survival and death.
- Inhibition of DNA Repair : By targeting PARP-1, it disrupts the DNA repair process in cancer cells, leading to increased cell death .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Glioblastoma Cells : In vitro studies showed that treatment with 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid led to significant apoptosis in U251 cells, correlating with increased levels of pro-apoptotic markers .
- Prostate Cancer Research : Research involving PC-3 cells indicated that the compound reduced cell viability significantly compared to control groups, suggesting its potential as an anti-prostate cancer agent .
Q & A
Basic: What are the optimal synthetic routes for 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid?
The synthesis typically involves multi-step reactions starting with pyridine or dihydropyridine precursors. A common approach includes:
- Starting Materials : Cyclobutylmethyl halides or alcohols for alkylation at the N1 position of the dihydropyridine core .
- Reaction Conditions : Use of lithium hydroxide in tetrahydrofuran (THF)/water mixtures at 0–5°C to promote nucleophilic substitution or condensation .
- Protecting Groups : Carboxylic acid groups may require ester protection (e.g., methyl or ethyl esters) during synthesis, followed by hydrolysis .
Advanced: How can regioselectivity challenges during alkylation of the dihydropyridine core be addressed?
Regioselectivity in N-alkylation is influenced by steric and electronic factors:
- Steric Control : Bulky cyclobutylmethyl groups favor substitution at the less hindered N1 position over C3/C5 sites .
- Catalytic Strategies : Transition metal catalysts (e.g., Pd or Cu) can enhance selectivity in cross-coupling reactions .
- Mechanistic Analysis : Monitoring intermediates via in situ NMR or LC-MS helps optimize reaction pathways .
Basic: What analytical techniques are essential for characterizing this compound?
Standard methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent placement and tautomeric forms (e.g., keto-enol equilibrium) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced: How can tautomeric equilibria impact spectral interpretation?
The 6-oxo group can participate in keto-enol tautomerism, leading to:
- Dynamic NMR Splitting : Temperature-dependent shifts in H NMR (e.g., broadened peaks at room temperature) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomeric forms and stabilize spectral assignments .
Basic: What in vitro assays are suitable for initial biological evaluation?
- Enzyme Inhibition : Screen against kinases or dehydrogenases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CN) at C4 enhances enzyme binding affinity .
- Molecular Docking : AutoDock Vina simulations predict interactions with target proteins (e.g., COX-2 or HIV protease) .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) evaluate oxidative degradation pathways .
Basic: What are the stability considerations for long-term storage?
- Storage Conditions : Lyophilized form at -20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation .
- Decomposition Products : Monitor via accelerated stability studies (40°C/75% RH), identifying carboxylic acid degradation by HPLC .
Advanced: How do reaction conditions influence polymorph formation?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor crystalline forms, while THF yields amorphous phases .
- Temperature Gradients : Slow cooling from reflux produces larger single crystals for X-ray diffraction analysis .
Basic: How can contradictory biological activity data across studies be resolved?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
- Batch Reproducibility : Confirm compound purity (>98%) and enantiomeric excess (if applicable) via chiral HPLC .
Advanced: What strategies address discrepancies in synthetic yields?
- Kinetic Profiling : Real-time reaction monitoring (e.g., ReactIR) identifies optimal quenching points to minimize byproducts .
- DoE Optimization : Design of Experiments (DoE) models variables (e.g., temperature, stoichiometry) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
